molecular formula C26H25N3O3S2 B3311205 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 946252-50-2

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B3311205
CAS No.: 946252-50-2
M. Wt: 491.6 g/mol
InChI Key: ADUXVEOALUHUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide features a benzamide core linked to a 1,3-benzothiazol-2-yl-substituted phenyl group at the N-position and a cyclopentyl(methyl)sulfamoyl group at the para position of the benzamide (Figure 1). This structure combines a heteroaromatic benzothiazole moiety with a sulfamoyl group, a combination often associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S2/c1-29(21-6-2-3-7-21)34(31,32)22-16-12-18(13-17-22)25(30)27-20-14-10-19(11-15-20)26-28-23-8-4-5-9-24(23)33-26/h4-5,8-17,21H,2-3,6-7H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUXVEOALUHUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the phenyl group and the sulfamoyl benzamide moiety. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenated reagents, acids, or bases; varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzamide scaffold is shared with multiple analogs, but key differences lie in the heterocyclic substituents and sulfamoyl group modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Sulfamoyl Substituents Heterocyclic Group Biological Activity Reference
Target Compound Benzamide Cyclopentyl(methyl) 1,3-Benzothiazol-2-yl Unknown (hypothetical) -
LMM5 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans)
4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide Benzamide Methyl(phenyl) 1,3-Thiazol-2-yl Not specified
Sulfamethizole impurity Sulfonamide 5-Methyl-1,3,4-thiadiazol-2-yl Thiadiazole Antibacterial impurity

Key Observations

Thiazole () and thiadiazole () derivatives exhibit altered electronic profiles, influencing solubility and target specificity.

Sulfamoyl Substituents :

  • The cyclopentyl(methyl) group in the target compound introduces steric bulk compared to benzyl(methyl) (LMM5) or cyclohexyl(ethyl) (LMM11), which may affect membrane permeability or enzyme active-site interactions .
  • Smaller substituents (e.g., methyl(phenyl) in ) could enhance metabolic stability but reduce binding affinity.

Biological Activity :

  • LMM5 and LMM11 inhibit Candida albicans growth via thioredoxin reductase inhibition, suggesting that the target compound’s benzothiazole and sulfamoyl groups may confer similar mechanisms .
  • Sulfamethizole’s thiadiazole-containing impurity () highlights the role of heterocycles in antibacterial activity, though benzothiazoles may offer broader spectrum efficacy .

Spectral Analysis

  • IR Spectroscopy : Absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives () confirms cyclization, a method applicable to verifying the target compound’s amide bond integrity .
  • NMR : Protons on cyclopentyl and benzothiazole groups would show distinct shifts (δ 1.5–2.5 ppm for cyclopentyl; δ 7.5–8.5 ppm for aromatic benzothiazole) .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a benzothiazole moiety, a phenyl group, and a sulfamoyl benzamide structure, which contribute to its biological activity.

The biological activity of this compound primarily involves its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action includes:

  • Enzyme Inhibition : The compound exhibits significant inhibitory effects on specific enzymes, which may be linked to its potential in treating diseases associated with enzyme dysfunction.
  • Receptor Modulation : It can bind to receptor sites, altering their activity and potentially offering therapeutic benefits in conditions where receptor abnormalities are present.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, related benzothiazole derivatives have shown the ability to inhibit cell proliferation effectively in various cancer cell lines. The following table summarizes some findings regarding the antitumor activity of related compounds:

CompoundCell Line TestedIC50 (µM)Activity Type
Compound 5HCC8276.26 ± 0.33Antitumor
Compound 6NCI-H3586.48 ± 0.11Antitumor
Compound 9VariousHigh in 2D assaysAntitumor

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed effective inhibition:

  • Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
  • Results : Compounds demonstrated varying degrees of antimicrobial activity, with some showing significant inhibition at low concentrations.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The structural characteristics of the compound enhance its biological activity through specific interactions with biological targets. The following aspects are critical in understanding its SAR:

  • Functional Groups : The presence of the sulfamoyl group is believed to enhance binding affinity and specificity towards target proteins.
  • Benzothiazole Moiety : This structural component is associated with increased antitumor and antimicrobial activities.

Toxicity Studies

Toxicity assessments using models such as zebrafish embryos have been conducted to evaluate the safety profile of related compounds. These studies are essential for determining the therapeutic window and potential side effects associated with the use of this compound.

Q & A

Q. What synthetic methodologies are optimal for preparing N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide?

  • Methodological Answer : The compound can be synthesized via microwave-assisted coupling reactions to enhance yield and reduce reaction time. For example, sulfonamide derivatives synthesized under microwave conditions achieved 97% yield compared to 91% via conventional reflux . The benzothiazole moiety may be introduced using Suzuki-Miyaura cross-coupling (e.g., aryl boronic acids with brominated precursors), as demonstrated in analogous heterocyclic systems . Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt.
  • Cyclopentylsulfamoyl integration : React cyclopentylamine with methyl sulfonyl chloride under anhydrous conditions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding and π-π stacking interactions can be analyzed using Olex2 or Mercury .
  • Mass spectrometry (MS) : High-resolution ESI-MS for exact mass verification (e.g., m/z accuracy < 2 ppm) .
  • Spectrofluorometry : Assess fluorescence properties in solvents like DMSO or ethanol, using excitation/emission wavelengths calibrated against standards .

Q. How can researchers assess the compound's in vitro antibacterial or antioxidant activity?

  • Methodological Answer :
  • Antibacterial assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains at concentrations (500–1000 µg/mL) using broth microdilution. Compare with controls like ciprofloxacin .
  • Antioxidant activity : Use DPPH radical scavenging assays. Dissolve the compound in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Express activity as IC50 (µg/mL) .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound's interaction with target enzymes?

  • Methodological Answer : Use Schrödinger’s Glide with the XP scoring function for docking. Key steps:
  • Protein preparation : Optimize the target enzyme (e.g., acps-pptase) using the OPLS-AA forcefield, removing water molecules except those in the active site .
  • Grid generation : Define the binding site using receptor coordinates from crystallographic data.
  • Pose refinement : Apply Monte Carlo sampling to account for torsional flexibility. Hydrophobic enclosure and hydrogen-bond penalties improve pose accuracy .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Q. What strategies optimize the compound's pharmacokinetic properties through structural modifications?

  • Methodological Answer :
  • Lipophilicity enhancement : Introduce trifluoromethyl groups to improve metabolic stability and membrane permeability, as seen in analogues targeting bacterial enzymes .
  • Solubility modulation : Replace the cyclopentyl group with polar substituents (e.g., morpholine) while retaining sulfamoyl interactions.
  • SAR studies : Systematically vary the benzothiazole substituents (e.g., electron-withdrawing groups at the 5-position) and assess IC50 shifts in enzyme inhibition assays .

Q. How do substituents on the benzothiazole ring influence bioactivity and selectivity?

  • Methodological Answer :
  • Electron-deficient groups : Nitro or cyano groups at the benzothiazole 6-position enhance antibacterial activity by increasing electrophilicity and target binding .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce off-target interactions, improving selectivity for bacterial over mammalian enzymes .
  • Quantitative SAR (QSAR) : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.